Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: 1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione vs. 3-Acetyl Analog
The target compound possesses five hydrogen-bond acceptors (three pyrazolo[1,5-a]pyrazine nitrogens + two carbonyl oxygens) yielding a TPSA of 64.33 Ų, compared with only four acceptors and an estimated TPSA of ≈43.0 Ų for the closest commercially available analog, 1-{pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one . This difference of approximately 21 Ų in TPSA is significant in the context of CNS drug-likeness guidelines, where a TPSA threshold of <60 Ų is often applied for blood–brain barrier penetration [1]. The additional H-bond acceptor also modifies the compound's predicted aqueous solubility and its capacity to engage in bidentate metal coordination.
| Evidence Dimension | Hydrogen-bond acceptor count / TPSA |
|---|---|
| Target Compound Data | 5 H-bond acceptors; TPSA = 64.33 Ų; LogP = 0.8911; H_Donors = 0; Rotatable_Bonds = 3 |
| Comparator Or Baseline | 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one (CAS 1550998-45-2): 4 H-bond acceptors; TPSA ≈ 43.0 Ų (calculated) |
| Quantified Difference | ΔH_Acceptors = +1; ΔTPSA ≈ +21.3 Ų; ΔLogP ≈ −0.2 to −0.4 (estimated based on additional carbonyl contribution) |
| Conditions | Computed molecular descriptors using fragment-based Ertl method (Leyan vendor specification sheet and comparative calculation) |
Why This Matters
This TPSA difference directly impacts permeability and solubility predictions, making the target compound a more suitable choice for applications requiring higher aqueous solubility or metal-chelation capability, while the acetyl analog may be preferred for CNS-oriented programs where lower TPSA is desirable.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. (TPSA < 60–70 Ų guideline for CNS penetration). View Source
